N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C29H23N3O3S2 and its molecular weight is 525.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide is a compound of significant interest due to its diverse biological activities. This article delves into its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its potential applications in medicinal chemistry.
Benzothiazole derivatives are well-known for their pharmacological properties, including antimicrobial, antifungal, and anticancer activities. The incorporation of various functional groups into the benzothiazole framework enhances these biological activities. The specific compound in focus combines a benzothiazole moiety with a sulfonamide and a quinoline structure, which may contribute to its unique biological profile.
2. Synthesis of the Compound
The synthesis of this compound typically involves the following steps:
- Formation of Benzothiazole : The initial step involves the reaction of 2-aminobenzothiazole with appropriate acyl chlorides.
- Introduction of Sulfonamide : The benzothiazole derivative is then reacted with a sulfonamide compound under basic conditions.
- Quinoline Integration : Finally, the quinoline moiety is introduced via a coupling reaction.
The overall yield and purity of the compound can be enhanced through purification techniques such as recrystallization or chromatography.
3.1 Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of benzothiazole derivatives. For instance, compounds similar to this compound have shown promising activity against various bacterial strains and fungi:
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
2e | Candida albicans | 1.23 μg/mL |
2d | E. coli | 0.75 μg/mL |
These findings suggest that modifications in the benzothiazole structure can lead to enhanced antimicrobial efficacy .
3.2 Anticancer Activity
Benzothiazole derivatives have also been investigated for their anticancer properties. For example, compounds containing the benzothiazole framework have demonstrated inhibition of cell proliferation in various cancer cell lines:
The mechanism of action is believed to involve the induction of apoptosis and disruption of cell cycle progression.
4.1 Case Study on Antifungal Activity
In a recent investigation, a series of thiazole derivatives were synthesized and tested for antifungal activity against Candida species. Among them, one compound exhibited an MIC comparable to established antifungal agents like ketoconazole . This study underscores the potential for developing new antifungal treatments based on benzothiazole scaffolds.
4.2 Case Study on Anticancer Efficacy
Another study focused on the anticancer effects of benzothiazole derivatives in vitro and in vivo models. The results indicated significant tumor growth inhibition in xenograft models treated with these compounds . The study also highlighted favorable pharmacokinetic profiles, suggesting good bioavailability and metabolic stability.
5. Conclusion
This compound represents a promising candidate for further research due to its multifaceted biological activities. The ongoing exploration into its synthesis and biological mechanisms will likely yield valuable insights into its potential therapeutic applications.
Eigenschaften
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23N3O3S2/c33-28(30-23-10-5-8-22(19-23)29-31-25-11-2-4-13-27(25)36-29)21-14-16-24(17-15-21)37(34,35)32-18-6-9-20-7-1-3-12-26(20)32/h1-5,7-8,10-17,19H,6,9,18H2,(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFPUMSCKGLZBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC=CC(=C4)C5=NC6=CC=CC=C6S5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.